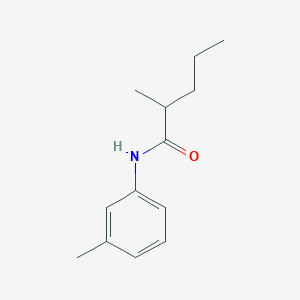
2-methyl-N-(3-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-methylphenyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutyl-3-methyl-2-phenylpropanamide or IBMP. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3-methylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects in animal models. It has been found to reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, it has also been found to have a mild sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-N-(3-methylphenyl)pentanamide is its relatively simple synthesis method. Additionally, it has been found to be stable under a wide range of conditions, making it suitable for use in lab experiments. However, one of the limitations is that it has low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)pentanamide. One potential direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies can be conducted to explore its potential as a painkiller and anti-inflammatory agent. Furthermore, research can be conducted to investigate the potential of this compound in the treatment of other diseases and conditions.
Méthodes De Synthèse
2-methyl-N-(3-methylphenyl)pentanamide can be synthesized through the reaction of isobutyryl chloride with 3-methylacetophenone in the presence of a base such as triethylamine. The reaction yields N-isobutyl-3-methyl-2-phenylpropanamide as a white solid with a yield of around 80%.
Applications De Recherche Scientifique
2-methyl-N-(3-methylphenyl)pentanamide has been extensively studied for its potential applications in various fields. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-methyl-N-(3-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-6-11(3)13(15)14-12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15) |
Clé InChI |
WGNPFXRWGRFWQG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
SMILES canonique |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)